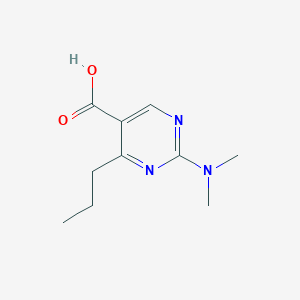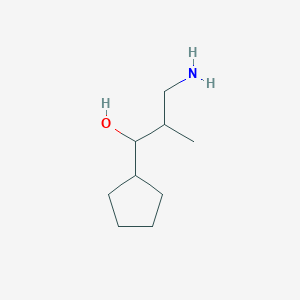![molecular formula C14H19BrO2 B13198535 3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane is an organic compound that features a unique structure combining a benzyloxy group, a bromomethyl group, and a methyloxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane typically involves the following steps:
Formation of the Oxolane Ring: The initial step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with an acid catalyst under reflux conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the oxolane intermediate with benzyl alcohol in the presence of a strong base such as sodium hydride.
Bromomethylation: The final step involves the bromomethylation of the oxolane ring. This can be achieved by reacting the benzyloxy-substituted oxolane with bromomethylating agents such as bromoform or bromomethyl acetate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other strong reducing agents.
Major Products
Nucleophilic Substitution: Substituted oxolane derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted oxolane derivatives.
Applications De Recherche Scientifique
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This property makes it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)benzoic acid methyl ester: Similar in structure but lacks the oxolane ring.
Methyl 3-(bromomethyl)-4-chlorobenzoate: Contains a chlorobenzoate group instead of the benzyloxy group.
Benzoic acid, 3-bromo-: Contains a bromobenzoic acid group instead of the benzyloxy and oxolane groups.
Uniqueness
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane is unique due to its combination of a benzyloxy group, a bromomethyl group, and a methyloxolane ring
Propriétés
Formule moléculaire |
C14H19BrO2 |
|---|---|
Poids moléculaire |
299.20 g/mol |
Nom IUPAC |
3-(bromomethyl)-2-methyl-3-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C14H19BrO2/c1-12-14(10-15,7-8-17-12)11-16-9-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Clé InChI |
GNOPUIKSZDCJBU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCO1)(COCC2=CC=CC=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



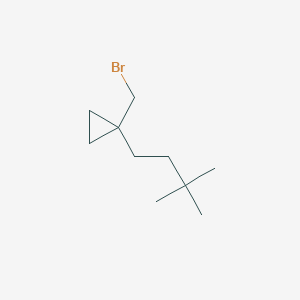
![2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13198462.png)
![N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13198464.png)
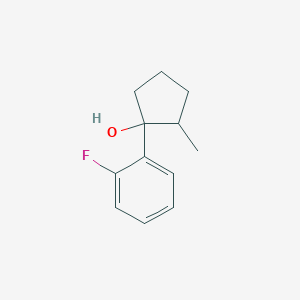
![2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13198493.png)
![4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile](/img/structure/B13198497.png)

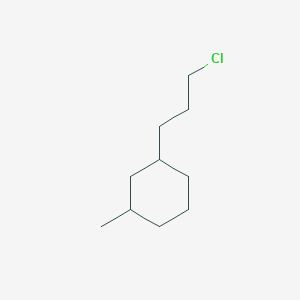
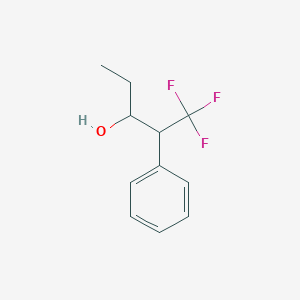

![[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13198515.png)
